molecular formula C6H9ClN2O B572485 4-Oxopiperidine-3-carbonitrile hydrochloride CAS No. 1373253-28-1

4-Oxopiperidine-3-carbonitrile hydrochloride

Cat. No.: B572485
CAS No.: 1373253-28-1
M. Wt: 160.601
InChI Key: FVYQXGXHUIVIRE-UHFFFAOYSA-N
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Description

4-Oxopiperidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C6H9ClN2O. It is a yellow to brown solid that is used primarily in research and industrial applications . This compound is known for its utility as a building block in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxopiperidine-3-carbonitrile hydrochloride typically involves the reaction of piperidine derivatives with cyanide and other reagents under controlled conditions. One common method includes the reaction of 4-oxopiperidine with cyanogen bromide in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions in controlled environments to ensure high purity and yield. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

4-Oxopiperidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium cyanide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, amines, and oxo derivatives, which are useful intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

4-Oxopiperidine-3-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 4-Oxopiperidine-3-carbonitrile hydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. The specific pathways and targets depend on the context of its use, such as in the synthesis of pharmaceuticals or other chemicals .

Comparison with Similar Compounds

Similar Compounds

    4-Oxopiperidine-3-carbonitrile: The non-hydrochloride form of the compound.

    3-Cyanopiperidine: A similar compound with a different substitution pattern.

    4-Piperidone: Another related compound with a different functional group.

Uniqueness

4-Oxopiperidine-3-carbonitrile hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its reactivity and solubility. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-oxopiperidine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c7-3-5-4-8-2-1-6(5)9;/h5,8H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYQXGXHUIVIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1=O)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719251
Record name 4-Oxopiperidine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373253-28-1
Record name 4-Oxopiperidine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxopiperidine-3-carbonitrile hydrochloride
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